molecular formula C22H18N6OS B269658 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B269658
M. Wt: 414.5 g/mol
InChI Key: OAZNFGGOOKYSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the pyrazole family of organic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent cytotoxic activity against cancer cells, anti-inflammatory and anti-microbial properties, and unique chemical structure. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Future research on 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could focus on the following areas:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of derivatives of this compound to improve its potency and selectivity.
3. Evaluation of its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
4. Investigation of its potential as a therapeutic agent for other diseases, such as microbial infections.
5. Study of its pharmacokinetics and toxicity to determine its safety and efficacy in vivo.
In conclusion, 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with potential applications in drug discovery. Its unique chemical structure and potent cytotoxic activity against cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-cyano-3,6-dimethyl-2-pyridinethiol with 4-phenyl-3-buten-2-one in the presence of a base such as potassium hydroxide. The resulting product is then further reacted with malononitrile and ammonium acetate to yield the final product.

Scientific Research Applications

The unique chemical structure of 6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile makes it a promising candidate for drug development. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and anti-microbial properties.

properties

Product Name

6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C22H18N6OS

Molecular Weight

414.5 g/mol

IUPAC Name

6-amino-3-[(4-cyano-3,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18N6OS/c1-12-8-15(9-23)13(2)22(26-12)30-11-17-19-18(14-6-4-3-5-7-14)16(10-24)20(25)29-21(19)28-27-17/h3-8,18H,11,25H2,1-2H3,(H,27,28)

InChI Key

OAZNFGGOOKYSKZ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=C1)C#N)C)SCC2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.